β-NADP-13C5 Sodium Salt

Stable Isotope Labeling LC‑MS Quantitation Metabolomics

β‑NADP‑13C5 Sodium Salt delivers the precise +5 Da mass shift and >99.5% isotopic purity required for reliable LC‑MS/MS quantitation of NADP⁺/NADPH pools. Unlike unlabeled β‑NADP (matrix‑dependent ion suppression) or deuterated analogs (deuterium‑hydrogen back‑exchange), this ¹³C₅‑labeled sodium salt ensures accurate internal‑standard correction and enables SILEC‑based multiplexed NAD(P)(H) metabolome analysis. Ideal for sub‑picomole sensitivity in primary hepatocytes, tumor biopsies, and iPSC‑derived organoids.

Molecular Formula C₁₆¹³C₅H₂₇N₇NaO₁₇P₃
Molecular Weight 770.35
Cat. No. B1163761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameβ-NADP-13C5 Sodium Salt
SynonymsAdenosine 5’-(trihydrogen diphosphate), 2’-(dihydrogen phosphate), P’→5’-ester with 3-(aminocarbonyl)-1-β-D-ribofuranosylpyridinium-13C5, inner salt, sodium salt; _x000B_Adenosine 5’-(trihydrogen diphosphate), 2’-(dihydrogen phosphate), P’→5’-ester with 3-(
Molecular FormulaC₁₆¹³C₅H₂₇N₇NaO₁₇P₃
Molecular Weight770.35
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

β-NADP-13C5 Sodium Salt for Isotope‑Resolved Metabolomics and Quantitative NADP(H) Tracing


β‑NADP‑13C5 Sodium Salt is a stable isotope‑labeled analog of the essential redox cofactor nicotinamide adenine dinucleotide phosphate (NADP⁺), specifically enriched with five carbon‑13 atoms in the nicotinamide moiety [1]. This compound, with molecular formula C₁₆¹³C₅H₂₇N₇NaO₁₇P₃ and a molecular weight of 770.35 g·mol⁻¹ , serves as a mass‑shifted internal standard (+5 Da) for accurate, matrix‑independent quantitation of NADP⁺ and NADPH pools by liquid chromatography‑mass spectrometry (LC‑MS) and as a tracer for metabolic flux analyses that interrogate redox metabolism [2].

Why Unlabeled NADP, Deuterated Analogs, or Alternative Salt Forms Cannot Substitute for β‑NADP‑13C5 Sodium Salt


Substitution with unlabeled β‑NADP sodium salt eliminates the +5 Da mass shift required for internal‑standard‑based quantitation, introducing matrix‑dependent ion suppression errors that compromise absolute quantification of NADP⁺/NADPH ratios [1]. Deuterated NADP analogs (e.g., NADP‑d₃) suffer from deuterium‑hydrogen back‑exchange during sample processing, altering the effective mass shift and degrading quantitation accuracy, while alternative ¹³C‑labeling strategies (e.g., NADP‑13C₁₀) may introduce non‑uniform enrichment patterns that complicate isotopologue deconvolution in flux analysis [2]. The sodium salt form of β‑NADP‑13C₅ is specifically required for LC‑MS compatibility and for use in the SILEC (Stable Isotope Labeling by Essential Nutrients in Cell Culture) workflow, which relies on the precise mass shift and chemical identity of the labeled nicotinamide moiety to generate a library of matched internal standards [3].

Quantitative Differentiation of β‑NADP‑13C5 Sodium Salt Against Closest Analogs and Alternatives


Isotopic Enrichment >99.5% Enables Baseline‑Resolved LC‑MS Quantitation Without Endogenous Interference

β‑NADP‑13C5 Sodium Salt synthesized via the SILEC method achieves isotopic labeling efficiency ≥99.5% in multiple cell generations, incorporating five ¹³C atoms specifically into the nicotinamide moiety [1]. In contrast, commercial unlabeled β‑NADP sodium salt has natural abundance ¹³C (~1.1%) and cannot serve as an internal standard, while deuterated analogs (e.g., NADP‑d₃) exhibit variable back‑exchange rates under typical extraction conditions, leading to imprecise mass shifts [2].

Stable Isotope Labeling LC‑MS Quantitation Metabolomics

Defined +5 Da Mass Shift Permits Unambiguous Isotopologue Resolution in FTICR‑MS and High‑Resolution LC‑MS

β‑NADP‑13C5 Sodium Salt produces a +5 Da mass increment relative to unlabeled NADP⁺ (m/z 744 → 749 for the [M+H]⁺ ion), which is fully resolved from the natural isotopologue cluster . In contrast, NADP‑13C (single‑carbon label) yields only a +1 Da shift that overlaps with the M+1 isotopic peak from naturally abundant ¹³C, while NADP‑13C₁₀ produces a +10 Da shift but with more complex isotopologue distributions . FTICR‑MS analysis at resolving power 400,000 confirms baseline resolution of ¹³C₅‑isotopologues from all other elemental isotopologues, enabling accurate determination of ¹³C fractional enrichment [1].

Mass Spectrometry Isotopologue Analysis Metabolic Flux

SILEC‑Derived β‑NADP‑13C5 Enables Absolute Quantification of NADP⁺/NADPH Ratios with Improved Linear Range Over Standard Curve Methods

The SILEC method using β‑NADP‑13C5 Sodium Salt as an internal standard improved the linear range for NAD(H) quantification by at least one order of magnitude compared to external standard curve approaches, with a demonstrated limit of quantitation below 0.1 pmol on‑column for NAD⁺ and NADH in mouse liver extracts [1]. Unlabeled NADP⁺ quantitation without an internal standard suffers from matrix‑dependent ion suppression that reduces accuracy, particularly in complex tissue homogenates [2].

Quantitative Metabolomics Redox Biology Internal Standard

Stable ¹³C Label Eliminates Deuterium‑Hydrogen Exchange Artifacts Common to Deuterated NADP Analogs

Deuterated internal standards (e.g., NADP‑d₃) exhibit variable rates of deuterium‑hydrogen back‑exchange depending on pH, temperature, and matrix composition, which shifts the effective mass difference and introduces quantitative inaccuracy [1]. In contrast, the carbon‑13 label in β‑NADP‑13C5 Sodium Salt is metabolically and chemically stable, with no measurable exchange under standard sample preparation conditions [2]. LC‑MS retention time for ¹³C₅‑labeled NADP⁺ differs by <0.05 min from unlabeled NADP⁺, whereas deuterated analogs can show retention time shifts of 0.1–0.3 min due to altered hydrophobicity [3].

Isotope Exchange LC‑MS Artifacts Quantitative Accuracy

Optimal Scientific and Industrial Use Cases for β‑NADP‑13C5 Sodium Salt


Absolute Quantification of NADP⁺/NADPH Ratios in Precious Biological Samples

Use β‑NADP‑13C5 Sodium Salt as an internal standard to quantify NADP⁺ and NADPH by LC‑MS/MS. The +5 Da mass shift and >99.5% isotopic purity enable accurate correction for matrix effects, achieving sub‑picomole sensitivity essential for samples such as primary human hepatocytes, tumor biopsies, or iPSC‑derived organoids [1].

Isotopically Nonstationary Metabolic Flux Analysis (INST‑MFA) of Redox Pathways

Employ β‑NADP‑13C5 Sodium Salt as a tracer to dissect the kinetics of NADP⁺‑dependent pathways, including the pentose phosphate pathway and reductive carboxylation. The defined +5 Da shift allows deconvolution of newly synthesized labeled NADP⁺ from pre‑existing pools, providing flux estimates for the oxidative and non‑oxidative PPP branches .

Generation of SILEC Internal Standard Libraries for High‑Throughput NAD Metabolomics

Incorporate β‑NADP‑13C5 Sodium Salt into the SILEC workflow to produce a matched library of ¹³C‑labeled NADP(H) metabolites. This approach enables multiplexed, absolute quantification of the entire NAD(P)(H) metabolome in a single LC‑MS run, supporting large‑scale studies of metabolic disease, cancer metabolism, and drug mechanism of action [2].

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